4-(Azidomethyl)benzonitrile

概要

説明

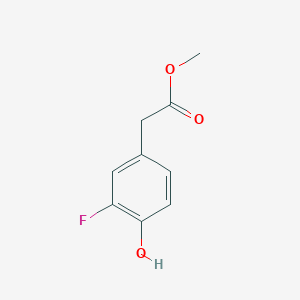

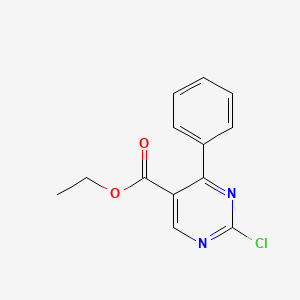

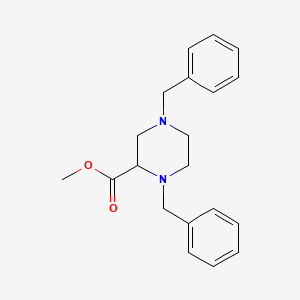

4-(Azidomethyl)benzonitrile is a chemical compound with the empirical formula C8H6N4 . It has a molecular weight of 158.16 . It is also known by other names such as α-Azido-4-cyanotoluene and 4-Cyanobenzyl azide .

Synthesis Analysis

4-(Azidomethyl)benzonitrile can be synthesized by adding aqueous sodium azide to 4-cyanobenzyl bromide in DMF . The reaction takes place quantitatively and the product can be separated by simple extraction .Molecular Structure Analysis

The molecular structure of 4-(Azidomethyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(Azidomethyl)benzonitrile .Chemical Reactions Analysis

4-(Azidomethyl)benzonitrile can participate in click chemistry reactions . It was prepared by the SN2 reaction of sodium azide with 4-bromomethyl benzonitrile to provide 4-(azidomethyl)benzonitrile in an 83% yield .Physical And Chemical Properties Analysis

4-(Azidomethyl)benzonitrile is a liquid that is suitable for click chemistry reactions . It has a concentration of approximately 0.5 M in tert-butyl methyl ether . The compound has an assay of ≥97.0% (HPLC) and contains ≤2.0% water impurities . It should be stored at a temperature of 2-8°C .科学的研究の応用

Chemical Synthesis

“4-(Azidomethyl)benzonitrile” is used as a building block in chemical synthesis . It is often used in the synthesis of various organic compounds due to its reactivity and versatility .

Antifungal Research

This compound has been used in the synthesis of benzamidine derivatives carrying 1,2,3-triazole moieties, which have shown promising antifungal activities . For instance, some of these compounds exhibited excellent activities in vivo against fungi like Colletotrichum lagenarium and Botrytis cinerea .

Bioactive Compound Development

“4-(Azidomethyl)benzonitrile” is used in the development of bioactive compounds. Amidine derivatives, which can be synthesized using this compound, exhibit several significant bioactivities, such as antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal, and bactericidal activities .

Synthesis of Metallo-Organic Compounds

Amidines, which can be synthesized from “4-(Azidomethyl)benzonitrile”, can also be used in the synthesis of metallo-organic compounds .

Pharmaceutical Research

The compound is used in pharmaceutical research for the development of new drugs. For example, aromatic diamidines synthesized from this compound have been explored as agents against a widespread range of microorganisms .

Agrochemical Applications

Compounds containing 1,2,3-triazoles, which can be synthesized using “4-(Azidomethyl)benzonitrile”, have been reported for their antifungal, antibacterial, insecticidal, herbicidal, antiviral, antitumor, tuberculosis inhibitory, antiprotozoal, antimalarial, anticancer, and larvicidal activities .

Safety and Hazards

The safety data sheet for 4-(Azidomethyl)benzonitrile indicates that it is a highly flammable liquid and vapor, and it causes skin irritation . It is recommended to keep the container tightly closed, keep away from heat/sparks/open flames/hot surfaces, and avoid contact with skin, eyes, or clothing . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

作用機序

Target of Action

4-(Azidomethyl)benzonitrile is a synthetic compound that has been studied for its potential antifungal activities

Mode of Action

It’s known that the compound is synthesized by adding aqueous sodium azide to 4-cyanobenzyl bromide . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

A study suggests that azido and cyano transitions within biological systems can be spectrally isolated from other congested regions of the ir spectrum

Result of Action

It’s known that the compound has potential antifungal activities . The specific molecular and cellular effects of this compound’s action require further investigation.

Action Environment

It’s known that the compound is stable in a solution of tert-butyl methyl ether

特性

IUPAC Name |

4-(azidomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-7-1-3-8(4-2-7)6-11-12-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVIVHINAVAKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454177 | |

| Record name | 4-(azidomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azidomethyl)benzonitrile | |

CAS RN |

84466-87-5 | |

| Record name | 4-(azidomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)